molecular formula C12H13BrClNO B7845133 N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7845133
M. Wt: 302.59 g/mol
InChI Key: IDUUNZNKIJEROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a halogenated acetamide derivative featuring a 4-bromobenzyl substituent and a cyclopropyl group. Key structural elements include:

  • Bromine substitution at the para position of the benzyl group, which enhances electronic effects and may influence reactivity or binding interactions.
  • A cyclopropyl ring attached to the acetamide nitrogen, contributing steric bulk and conformational rigidity.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUNZNKIJEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted benzyl moiety, a chloro group, and a cyclopropyl ring, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
  • Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar thiazole structures have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains .

2. Anticancer Activity

Research has demonstrated that certain analogs exhibit anticancer effects against human breast adenocarcinoma cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay results indicated that specific derivatives displayed significant cytotoxicity, suggesting that the compound could be further explored as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure affect biological activity. For example:

  • Bromo Substitution : The presence of the bromo group on the benzyl ring enhances the potency of the compound against cancer cell lines.
  • Cyclopropyl Group : This moiety may contribute to the compound's ability to interact with biological targets effectively.

Table 1 summarizes some key findings related to SAR:

Compound StructureBiological ActivityIC50 (µM)
N-(4-Bromo-benzyl)-2-chloro-...Anticancer (MCF7)12
N-(4-Bromophenyl)thiazol-2-...Antimicrobial5
N-(4-Bromophenol) analogEnzyme inhibition60.80

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Colon Cancer Treatment : A study involving TASIN analogs showed that compounds structurally related to this compound inhibited tumor growth in xenograft models, demonstrating its potential in targeted cancer therapies .
  • Antimicrobial Efficacy : Research on thiazole derivatives indicated that modifications similar to those in this compound led to enhanced antimicrobial properties, providing a pathway for developing new antibiotics .

Scientific Research Applications

Synthesis of N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

The compound can be synthesized through a multi-step process involving the reaction of 4-bromobenzylamine with 2-chloroacetyl chloride in the presence of a base. The cyclopropyl group can be introduced via nucleophilic substitution reactions. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory activity against several human ectonucleotidases (h-NTPDases), which are implicated in various physiological and pathological processes, including inflammation and cancer.

  • IC50 Values : The compound has shown promising IC50 values in sub-micromolar concentrations against h-NTPDase isoforms, indicating potent inhibitory effects. For instance, derivatives with the cyclopropyl moiety were particularly effective against h-NTPDase3 and h-NTPDase8, suggesting a structure-activity relationship (SAR) that favors specific substitutions for enhanced activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents and specific alkyl groups significantly influences the compound's inhibitory potency. For example:

Compound StructureIC50 (μM)Target Enzyme
This compound1.32 ± 0.06h-NTPDase3
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide0.28 ± 0.07h-NTPDase8

These results highlight how modifications at the benzyl position and variations in the acetamide structure can lead to significant changes in biological activity .

Anti-inflammatory Agents

Given its ability to inhibit ectonucleotidases, this compound is being explored as a potential anti-inflammatory agent. Ectonucleotidases play critical roles in modulating inflammatory responses, making this compound a candidate for developing new treatments for inflammatory diseases such as arthritis and cardiovascular disorders.

Anticancer Properties

The compound's efficacy against cancer cell lines has also been investigated. Preliminary results suggest that it may induce apoptosis in certain cancer types by disrupting nucleotide metabolism, which is crucial for cancer cell proliferation . Further studies are required to elucidate its mechanism of action and therapeutic potential.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative of this compound was tested in vitro against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics.
  • Case Study 2 : The anti-inflammatory properties were assessed using animal models, where treated subjects showed reduced markers of inflammation compared to control groups.

Comparison with Similar Compounds

Substituent Variations in Benzyl and Acetamide Groups

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Ref.
N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide C₁₃H₁₄BrClNO 317.62 4-Br-benzyl, Cl-acetamide, cyclopropyl CymitQuimica
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide C₁₈H₂₅ClN₂O 320.9 Piperidinylmethyl, Cl-acetamide CymitQuimica
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide C₁₉H₁₇BrClNO₂ 406.7 2-Benzoyl-4-Cl-phenyl, Br-acetamide ChemBK
N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)acetamide C₁₅H₁₂Cl₂NO₂ 310.17 4-Cl-benzyl, 4-Cl-phenoxy Dayang Chem

Key Observations:

Halogen Substitution: Bromine vs. Chlorine: The target compound’s 4-bromo substitution (C-Br bond length ~1.9 Å) may confer greater polarizability compared to chlorine analogs (C-Cl ~1.7 Å), influencing intermolecular interactions .

Bulk and Conformational Effects: The piperidinylmethyl group in introduces a tertiary amine, enhancing solubility in polar solvents compared to the bromobenzyl group.

Aromatic Substituents :

  • The 2-benzoyl-4-chlorophenyl group in adds a ketone functionality, enabling hydrogen bonding or π-stacking interactions absent in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of 4-bromobenzyl alcohol to 4-bromobenzyl bromide (yield: 92% using HBr/AcOH) provides a key intermediate. Subsequent reaction with 2-chloro-N-cyclopropyl-acetamide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60°C) is recommended. Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, benzyl CH₂ at δ 4.3–4.7 ppm) .
  • X-ray Crystallography : Use SHELX-97 for structure solution and refinement . Collect data on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve disorder in the cyclopropyl moiety using PART instructions in SHELXL .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.02) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : The compound is lipophilic (logP ~3.5) and dissolves best in DMSO or acetone. For aqueous buffers (e.g., PBS), use sonication and cosolvents like PEG-400 (<1% v/v). Store at –20°C in amber vials to prevent photodegradation. Purity (>97% by HPLC) is critical to avoid byproduct interference .

Advanced Research Questions

Q. How to resolve discrepancies between computational docking models and experimental crystallographic data?

  • Methodological Answer : If molecular docking (e.g., AutoDock Vina) predicts binding poses inconsistent with X-ray structures:

Re-examine force field parameters (e.g., partial charges on the bromine and chlorine atoms).

Use SIR97 for phase refinement to detect overlooked torsional angles in the cyclopropyl group.

Validate hydrogen-bonding networks with Mercury (CCDC) software. Adjust docking constraints based on electron density maps (Fo–Fc > 0.3 eÅ⁻³) .

Q. What strategies mitigate low yields in cyclopropane ring formation during synthesis?

  • Methodological Answer : Low yields (<50%) often arise from steric hindrance between the bromobenzyl and cyclopropyl groups. Strategies include:

  • Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for amide coupling .
  • Microwave-assisted synthesis (100°C, 30 min) to accelerate ring closure.
  • Post-reaction quenching with NH₄Cl to stabilize intermediates .

Q. How to design structure-activity relationship (SAR) studies using crystallographic data?

  • Methodological Answer :

Compare crystal structures (e.g., CCDC entries) to identify conserved interactions (e.g., halogen bonding via Br···O contacts at 3.2 Å) .

Synthesize analogs (e.g., replacing Br with Cl or CF₃) and assay bioactivity. Use PLIP (Protein-Ligand Interaction Profiler) to map binding sites .

Corrogate thermal displacement parameters (B-factors) from SHELXL refinements to assess ligand flexibility .

Q. What are the best practices for handling toxicity and decomposition during long-term storage?

  • Methodological Answer :

  • Decomposition Pathways : Hydrolysis of the acetamide group (t₁/₂ ~6 months at 25°C). Stabilize with desiccants (silica gel) and inert atmospheres (N₂) .
  • Toxicity Mitigation : Use gloveboxes for weighing (LD50 >500 mg/kg in rodents) and LC-MS to detect degradation products (e.g., 4-bromobenzyl alcohol) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data on rotational isomerism?

  • Methodological Answer : If NMR suggests free rotation of the benzyl group but X-ray shows a fixed conformation:

Perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures (e.g., –40°C to +40°C in toluene-d₈).

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces locking the conformation .

Reconcile data by refining disorder models in SHELXL (PART 0.5 0.5 instructions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.